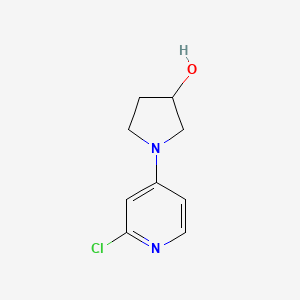
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol
説明
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)pyrrolidin-3-ol . It has a molecular weight of 199.64 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” were not found, pyrrolidine, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is 1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a solid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Agriculture: Enhancing Kiwifruit Quality
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol: has been studied for its effects on the optical parameters and internal quality of ‘Xuxiang’ kiwifruits during growth. The compound, when applied in varying concentrations, influenced the absorption coefficient and reduced scattering coefficient of the fruits, which correlated with changes in firmness and moisture content . This suggests potential applications in agriculture for improving fruit quality and developing non-destructive quality assessment methods.
Spectral Analysis: Non-Destructive Testing
The same study that investigated kiwifruits also demonstrated the use of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol in spectral analysis. By affecting the optical properties of the fruits, it allowed for the development of a partial least squares regression model to predict internal quality attributes like soluble solid content and firmness . This application is significant for industries requiring non-destructive testing methods.
Material Science: Nanocomposite Synthesis
In material science, 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol has been involved in the microwave-assisted synthesis of cellulose/AgCl nanocomposites. These nanocomposites exhibit antimicrobial properties, making them suitable for a variety of applications, including medical devices and packaging materials .
Drug Discovery: Biological Activity Scaffold
The pyrrolidine ring, a component of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol , is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Analytical Chemistry: Chromatography
Scientists with expertise in various research areas, including analytical chemistry, recognize the potential of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol . Its properties could be leveraged in chromatographic methods to separate and analyze complex mixtures, aiding in the identification and quantification of substances .
Chemical Synthesis: Intermediate Compound
As an intermediate compound, 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol can be used in the synthesis of more complex chemical structures. Its reactivity and structural features make it a valuable building block in organic synthesis .
Life Sciences: Research Tool
In life sciences, this compound could serve as a research tool for studying biological processes. Its interaction with various biomolecules can provide insights into cellular mechanisms and pathways .
Safety and Hazards
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-7(1-3-11-9)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQIXBIKNJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







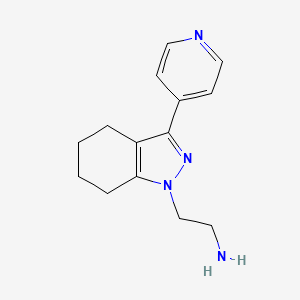
![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
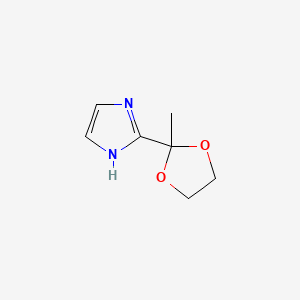
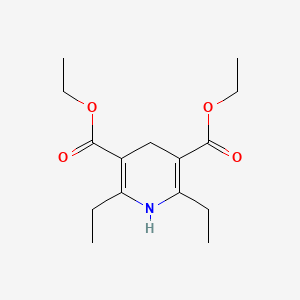
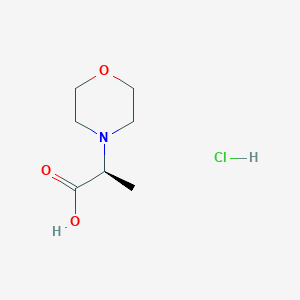

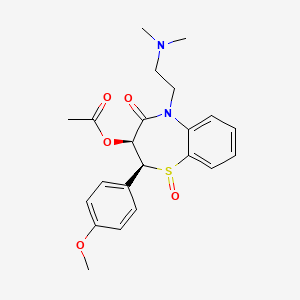
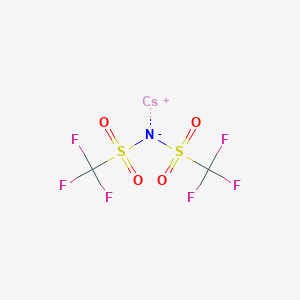
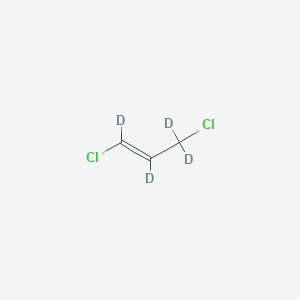
![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)